Tert-butyl 2-acetyl-3-oxobutanoate

Description

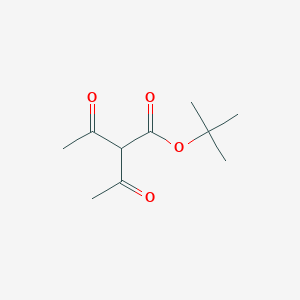

Tert-butyl 2-acetyl-3-oxobutanoate is a β-keto ester characterized by a tert-butyl ester group and two ketone functionalities. This compound is structurally significant in organic synthesis, particularly as a precursor for heterocyclic compounds and pharmaceuticals.

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

tert-butyl 2-acetyl-3-oxobutanoate |

InChI |

InChI=1S/C10H16O4/c1-6(11)8(7(2)12)9(13)14-10(3,4)5/h8H,1-5H3 |

InChI Key |

QWAGPHBRSKHZBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl 2-(dimethylaminomethylidene)-3-oxobutanoate (CAS 93552-74-0)

- Molecular Formula: C₁₁H₁₉NO₃ (vs. C₉H₁₄O₄ for tert-butyl 2-acetyl-3-oxobutanoate).

- Functional Groups: Incorporates a dimethylaminomethylidene substituent instead of an acetyl group. This modification enhances its utility in synthesizing nitrogen-containing heterocycles, as demonstrated in patent literature for pharmaceutical intermediates .

- Reactivity: The enamine-like structure facilitates cyclization reactions, whereas the acetyl group in this compound may favor aldol condensations or Claisen-type reactions.

- Applications: Used in kinase inhibitor synthesis, highlighting its role in medicinal chemistry compared to the more general synthetic applications of this compound .

Methyl 2-benzoylamino-3-oxobutanoate

- Molecular Formula: C₁₂H₁₃NO₄ (vs. C₉H₁₄O₄).

- Functional Groups: Contains a benzoylamino group at the 2-position, enabling nucleophilic substitution or condensation reactions for constructing pyrrole derivatives .

- Reactivity : The methyl ester group is less sterically hindered than tert-butyl, allowing faster hydrolysis but reduced stability under acidic conditions.

Tert-butyl Alcohol (t-BuOH)

- Its hazards (flammability, reactivity with oxidizers) inform safety protocols for handling this compound .

- Stability : Unlike tert-butyl esters, t-BuOH decomposes under strong acids to release isobutylene, a hazardous gas. This underscores the importance of avoiding acidic conditions during ester synthesis or storage .

Data Table: Key Properties of Compared Compounds

Preparation Methods

Reaction Mechanism and Conditions

The process involves exothermic nucleophilic acyl substitution, where diketene reacts with tert-butyl alcohol in the presence of DMAP. The catalyst facilitates the formation of the tert-butyl ester at temperatures between 0°C and 100°C, eliminating the need for external heating or cryogenic cooling. For tert-butyl 2-acetyl-3-oxobutanoate, a modified approach could introduce an acetyl group at the β-position through subsequent acetylation.

Key Parameters:

Byproduct Management

Conventional methods using sodium acetate catalysts at 110–115°C produce dehydroacetic acid as a byproduct, necessitating distillation. DMAP-based catalysis minimizes side reactions, yielding a colorless crude product that requires no decolorization.

Grignard Reagent-Mediated Alkylation

CN111533656A outlines a Grignard-driven strategy for tert-butyl 4-methoxy-3-oxobutyrate, adaptable to introduce acetyl groups.

Synthesis Workflow

-

Acyl Imidazole Formation : Methoxyacetic acid reacts with N,N'-carbonyldiimidazole (CDI) at 0–20°C to form an acyl imidazole intermediate.

-

Grignard Alkylation : Mono-tert-butyl malonate is treated with an isopropyl Grignard reagent to generate a magnesium enolate, which reacts with the acyl imidazole to form the β-ketoester.

Adaptation for Acetyl Group Introduction:

-

Substitute methoxyacetic acid with acetyl chloride or acetic anhydride.

-

Use tert-butyl acetoacetate as the malonate equivalent to preinstall the acetyl moiety.

Performance Metrics

-

Yield : 77% for tert-butyl 4-methoxy-3-oxobutyrate under optimized conditions.

-

Solvent : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran, enabling low-temperature reactivity (−10°C to 25°C).

Catalytic Methods and Optimization

DMAP-Catalyzed One-Pot Synthesis

Combining diketene condensation with in situ acetylation streamlines production. For example:

Advantages:

Enzymatic Approaches

Comparative Analysis of Methodologies

*Estimated based on analogous reactions.

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of tert-butyl 2-acetyl-3-oxobutanoate in synthetic workflows?

- Methodological Answer :

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the ester and β-keto functional groups. Compare chemical shifts with PubChem data (e.g., δ ~2.3 ppm for acetyl protons, δ ~170-180 ppm for carbonyl carbons) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended for quantifying impurities. Gas chromatography (GC) paired with mass spectrometry (GC-MS) can identify volatile byproducts .

- Supplementary Techniques : Infrared (IR) spectroscopy confirms carbonyl stretching vibrations (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for β-keto group) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95 filters) if airborne particulates are generated .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Ensure local exhaust ventilation for prolonged use .

- Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds. Avoid drainage systems to prevent environmental contamination .

Advanced Research Questions

Q. How can the reactivity of the β-keto ester group in this compound be exploited in multi-step organic syntheses?

- Methodological Answer :

- Enolate Formation : Deprotonate the β-keto group with strong bases (e.g., LDA or NaH) to generate nucleophilic enolates. These intermediates can undergo alkylation or Michael additions to construct complex scaffolds (e.g., polycyclic ketones) .

- Oxidation/Reduction Pathways : Optimize conditions for selective reduction of the β-keto group using NaBH₄/CeCl₃ (Luche reduction) to yield secondary alcohols. Alternatively, oxidize the acetyl group with PCC to form α,β-unsaturated esters .

- Cross-Coupling Reactions : Employ transition-metal catalysts (e.g., Pd/Cu) for C–C bond formation at the β-position, leveraging the ester’s electron-withdrawing nature .

Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Use thermal stress testing (40–60°C) and humidity chambers (75% RH) to simulate long-term storage. Monitor degradation via HPLC and GC-MS to identify hydrolysis or oxidation products .

- pH-Dependent Stability : Characterize degradation kinetics in buffered solutions (pH 3–9) to determine optimal storage pH. Tert-butyl esters are prone to acidic hydrolysis, so neutral or slightly basic conditions are preferable .

- Light Sensitivity Analysis : Expose samples to UV/visible light and quantify photodegradation products using LC-MS. Store in amber glass under inert atmospheres if light-sensitive .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the β-keto group’s LUMO energy guides its reactivity toward nucleophiles .

- Molecular Dynamics Simulations : Model solvent effects on reaction intermediates (e.g., enolate solvation in THF vs. DMF) to optimize reaction media .

- PubChem Data Mining : Cross-reference experimental results with PubChem’s spectral libraries and reaction databases to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.